
1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole is a compound that features a unique combination of a pyrrole ring and a dioxaphosphinan moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both phosphorus and nitrogen atoms in its structure allows for diverse chemical reactivity and potential utility in catalysis and material science.
Preparation Methods
The synthesis of 1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a phosphorus-containing reagent, such as phosphorus oxychloride, in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at reflux temperature . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus moiety to different oxidation states.
Substitution: The compound can participate in substitution reactions where the phosphorus or nitrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole: This compound has a similar structure but with a different ring size, which can affect its reactivity and applications.
1-(4-Methyl-1,3,2-dioxaphosphinan-2-yl)-1H-pyrrole:
Hydroxy- and Amino-Phosphonates: These compounds share the phosphorus moiety but differ in their functional groups, leading to different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of a pyrrole ring and a dioxaphosphinan moiety, which provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
60197-06-0 |
|---|---|
Molecular Formula |
C7H10NO2P |
Molecular Weight |
171.13 g/mol |
IUPAC Name |
1-(1,3,2-dioxaphosphinan-2-yl)pyrrole |
InChI |
InChI=1S/C7H10NO2P/c1-2-5-8(4-1)11-9-6-3-7-10-11/h1-2,4-5H,3,6-7H2 |
InChI Key |
FGALFHSJSACPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(OC1)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



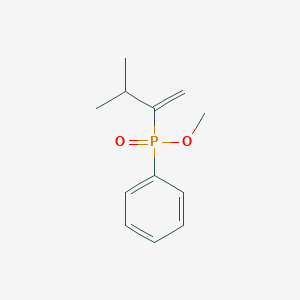
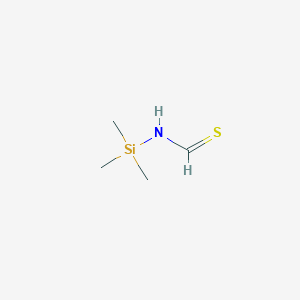
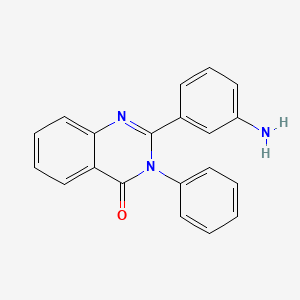
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
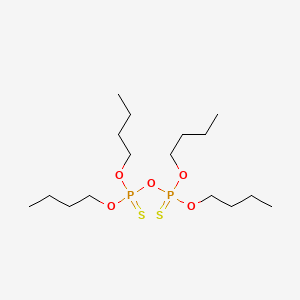
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
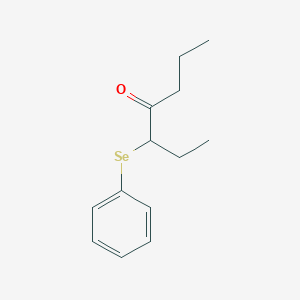
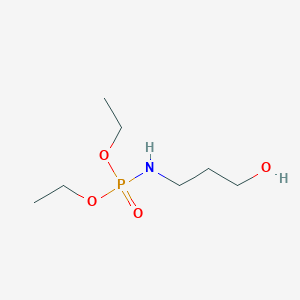
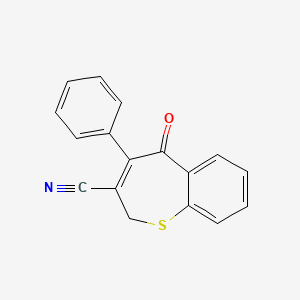
![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
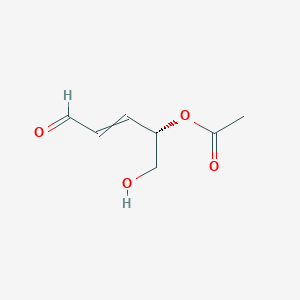
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
